4-Acetamido-3-fluoro-5-nitrobenzamide

Medicinal Chemistry Scaffold-Based Drug Design Chemical Biology

4-Acetamido-3-fluoro-5-nitrobenzamide (CAS 1955530-53-6) is a tetra-substituted benzamide derivative with molecular formula C9H8FN3O4 and molecular weight 241.18 g/mol. It belongs to the class of pre-functionalized aromatic building blocks and features four chemically distinct functional groups on a single benzene ring: a primary benzamide at position 1, an acetamido (protected amine) at position 4, a fluorine atom at position 3, and a nitro group at position 5.

Molecular Formula C9H8FN3O4
Molecular Weight 241.178
CAS No. 1955530-53-6
Cat. No. B2481388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-3-fluoro-5-nitrobenzamide
CAS1955530-53-6
Molecular FormulaC9H8FN3O4
Molecular Weight241.178
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1F)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C9H8FN3O4/c1-4(14)12-8-6(10)2-5(9(11)15)3-7(8)13(16)17/h2-3H,1H3,(H2,11,15)(H,12,14)
InChIKeyLNEVVHUZCKYOPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamido-3-fluoro-5-nitrobenzamide (CAS 1955530-53-6): A Multi-Functional Benzamide Scaffold for Medicinal Chemistry and Chemical Biology


4-Acetamido-3-fluoro-5-nitrobenzamide (CAS 1955530-53-6) is a tetra-substituted benzamide derivative with molecular formula C9H8FN3O4 and molecular weight 241.18 g/mol . It belongs to the class of pre-functionalized aromatic building blocks and features four chemically distinct functional groups on a single benzene ring: a primary benzamide at position 1, an acetamido (protected amine) at position 4, a fluorine atom at position 3, and a nitro group at position 5 . The compound is cataloged under MDL number MFCD29991359 and InChI Key LNEVVHUZCKYOPH-UHFFFAOYSA-N, and is commercially available at a minimum purity specification of 95% .

Why 4-Acetamido-3-fluoro-5-nitrobenzamide Cannot Be Replaced by Simpler Nitrobenzamide or Fluoro-Benzamide Analogs


Substituting 4-acetamido-3-fluoro-5-nitrobenzamide with simpler analogs such as 4-acetamido-3-nitrobenzamide (CAS 53484-25-6, lacking the 3-fluoro substituent) or 3-fluoro-5-nitrobenzamide (CAS 1208075-03-9, lacking the 4-acetamido group) results in a loss of orthogonal synthetic handles and altered physicochemical properties . The target compound uniquely combines four chemically addressable functional groups on a single benzene scaffold—each enabling independent derivatization via amide coupling, nucleophilic aromatic substitution, nitro reduction, or acetamide hydrolysis . This multi-handle architecture directly supports the synthesis of complex bioactive molecules such as GSK046 (iBET-BD2), a potent and selective BET bromodomain BD2 inhibitor with reported IC50 values of 264, 98, 49, and 214 nM against BRD2, BRD3, BRD4, and BRDT BD2 domains respectively [1]. No single in-class analog replicates this complete set of pre-installed functional groups, making direct substitution chemically infeasible without additional synthetic steps.

Quantitative Differentiation Evidence for 4-Acetamido-3-fluoro-5-nitrobenzamide vs. Closest Analogs


Functional Group Count Comparison: Four Orthogonal Reactive Handles vs. Two or Three in Nearest Analogs

4-Acetamido-3-fluoro-5-nitrobenzamide possesses four chemically distinct, orthogonally reactive functional groups on a single benzene ring: a primary benzamide (C1), an acetamido/protected amine (C4), a fluoro substituent (C3), and a nitro group (C5) . In contrast, its closest commercially available analog 4-acetamido-3-nitrobenzamide (CAS 53484-25-6) carries only three such groups (lacking the 3-fluoro substituent), while 3-fluoro-5-nitrobenzamide (CAS 1208075-03-9) carries only two addressable groups (lacking the 4-acetamido) [1]. This represents a 33% to 100% increase in the number of pre-installed synthetic diversification points relative to these comparators.

Medicinal Chemistry Scaffold-Based Drug Design Chemical Biology

Topological Polar Surface Area (TPSA) Comparison: 115.33 Ų vs. 86.23 Ų for 3-Fluoro-5-nitrobenzamide

4-Acetamido-3-fluoro-5-nitrobenzamide exhibits a computed TPSA of 115.33 Ų, which is 29.10 Ų (33.7%) higher than the TPSA of 86.23 Ų for 3-fluoro-5-nitrobenzamide (CAS 1208075-03-9) . This difference arises from the additional acetamido group contributing two hydrogen bond acceptors (carbonyl oxygen and amide NH) that are absent in the comparator. The higher TPSA predicts reduced passive membrane permeability relative to the simpler analog, which is a critical consideration when designing cell-permeable probe molecules or optimizing for specific ADME profiles [1].

Physicochemical Property Profiling Drug-Likeness Prediction ADME Optimization

Hydrogen Bond Donor/Acceptor Count: Enhanced Intermolecular Interaction Potential vs. Simpler Analogs

The target compound provides 4 hydrogen bond acceptors and 2 hydrogen bond donors, compared to 3 acceptors and 1 donor for 3-fluoro-5-nitrobenzamide (CAS 1208075-03-9) . The additional H-bond acceptor (acetamido carbonyl) and H-bond donor (acetamido NH) arise specifically from the 4-acetamido substituent, which is absent in the comparator. These additional H-bonding sites are directly implicated in the binding mode of downstream derivatives such as GSK046, where the acetamido group engages the BET bromodomain acetyl-lysine binding pocket [1].

Supramolecular Chemistry Crystal Engineering Molecular Recognition

Molecular Weight Differentiation: 241.18 vs. 184.12 g/mol for 3-Fluoro-5-nitrobenzamide

With a molecular weight of 241.18 g/mol, 4-acetamido-3-fluoro-5-nitrobenzamide is 57.06 g/mol (31.0%) heavier than 3-fluoro-5-nitrobenzamide (MW 184.12 g/mol) due to the additional C2H3NO acetamido fragment . This positions the target compound above the typical fragment screening cutoff (~250 Da) while remaining well within lead-like chemical space, making it suitable for fragment-to-lead elaboration strategies where pre-installed functional handles reduce the number of synthetic steps needed to explore chemical space around the benzamide core [1].

Fragment-Based Drug Discovery Lead Optimization Molecular Property Forecasting

Scaffold Relationship to GSK046 (iBET-BD2): A Pre-Clinical BET BD2 Chemical Probe Bearing the 4-Acetamido-3-fluoro-5-substituted Benzamide Core

4-Acetamido-3-fluoro-5-nitrobenzamide represents the core scaffold—with the 5-nitro group serving as a synthetic handle for further elaboration—of GSK046 (iBET-BD2, CAS 2474876-09-8), a highly selective, orally active BD2 bromodomain inhibitor of BET proteins [1]. GSK046 was developed by GlaxoSmithKline and is a widely used chemical probe with reported IC50 values of 264 nM (BRD2 BD2), 98 nM (BRD3 BD2), 49 nM (BRD4 BD2), and 214 nM (BRDT BD2), with >1,000-fold selectivity for BD2 over BD1 domains . The 4-acetamido-3-fluoro substitution pattern on the benzamide ring is critical for the BD2-selective binding mode, as evidenced by the co-crystal structure (PDB 6SWQ) showing the acetamido group engaging the acetyl-lysine recognition pocket [2]. While the target compound itself is not biologically characterized in published literature, it serves as the essential synthetic entry point to this validated chemical probe chemotype.

Epigenetics BET Bromodomain Inhibition Chemical Probe Development

Recommended Application Scenarios for 4-Acetamido-3-fluoro-5-nitrobenzamide Based on Differentiation Evidence


Synthesis of BET Bromodomain BD2-Selective Chemical Probes via Nitro Reduction and Subsequent Functionalization

The primary application supported by the evidence is the use of 4-acetamido-3-fluoro-5-nitrobenzamide as a direct synthetic precursor to BD2-selective BET inhibitors of the GSK046 chemotype. The 5-nitro group serves as a masked amine that, upon reduction, enables introduction of diverse C5 substituents (e.g., (S)-1-phenylethoxy in GSK046), while the 4-acetamido and 3-fluoro substituents are already correctly positioned for BD2 domain engagement [1]. This scenario is supported by the co-crystal structure of GSK046 with BRD4 BD2 (PDB 6SWQ), which confirms the critical role of the 4-acetamido-3-fluoro-benzamide motif in target binding [2]. Researchers procuring this scaffold can access the GSK046 chemotype in 2-3 steps rather than constructing the substituted benzamide core de novo.

Parallel Library Synthesis Exploiting Four Orthogonal Reactive Handles

The compound's four chemically distinct functional groups (primary benzamide, 4-acetamido, 3-fluoro, 5-nitro) enable divergent parallel synthesis strategies that are impossible with simpler di- or tri-substituted benzamide building blocks. The primary benzamide at C1 can undergo N-functionalization via alkylation or amide coupling; the 4-acetamido group can be hydrolyzed to reveal a free amine for further diversification; the 3-fluoro substituent can participate in nucleophilic aromatic substitution (SNAr) reactions; and the 5-nitro group can be selectively reduced to an amine [1]. This multi-directional derivatization capacity is quantitatively superior to analogs such as 4-acetamido-3-nitrobenzamide (3 reactive handles) or 3-fluoro-5-nitrobenzamide (2 reactive handles), enabling a combinatorially larger chemical space exploration from a single starting material [2].

Physicochemical Property Optimization Studies Requiring Precisely Controlled TPSA and H-Bonding Profiles

For research programs requiring systematic tuning of TPSA and hydrogen bonding capacity, 4-acetamido-3-fluoro-5-nitrobenzamide provides a well-characterized starting point with TPSA = 115.33 Ų, 4 H-bond acceptors, and 2 H-bond donors [1]. The 33.7% higher TPSA compared to 3-fluoro-5-nitrobenzamide (86.23 Ų) offers a distinct property profile for Structure-Property Relationship (SPR) studies [2]. This differentiation is particularly relevant for CNS drug discovery programs where TPSA values below 90 Ų are typically sought for brain penetration, making the target compound more suitable for peripheral target applications where higher polarity is tolerated or desired .

Genotoxicity Risk Mitigation Studies via Acetamide Replacement

A documented application arises from the published medicinal chemistry optimization of GSK046, where the acetamide functionality of the 4-acetamido-3-fluoro-benzamide scaffold was identified as a genotoxicity liability requiring replacement with heterocyclic bioisosteres [1]. 4-Acetamido-3-fluoro-5-nitrobenzamide serves as the appropriate starting material for such scaffold-hopping studies because it contains both the acetamide group to be replaced (at C4) and the nitro group (at C5) that can be orthogonally functionalized after acetamide modification. This scenario is directly supported by the 'Template-Hopping Approach' publication from the GSK team, which describes systematic replacement of the acetamide functionality while retaining the 3-fluoro-5-substituted benzamide architecture [1].

Quote Request

Request a Quote for 4-Acetamido-3-fluoro-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.